1,4-Di(1,3-dioxan-2-yl)butane
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Overview
Description
1,4-Di(1,3-dioxan-2-yl)butane is an organic compound characterized by the presence of two 1,3-dioxane rings attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(1,3-dioxan-2-yl)butane can be synthesized through the acetalization of 1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yield of the desired product. The use of robust acid catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(1,3-dioxan-2-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Dioxanone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
1,4-Di(1,3-dioxan-2-yl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biodegradable polymers for medical applications.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1,4-Di(1,3-dioxan-2-yl)butane involves its interaction with various molecular targets. The compound’s dioxane rings can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo substitution reactions makes it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog with one dioxane ring.
1,4-Dioxane: Another related compound with two dioxane rings but different connectivity.
1,3,5-Tris(1,3-dioxan-2-yl)benzene: A more complex compound with three dioxane rings attached to a benzene ring.
Uniqueness
1,4-Di(1,3-dioxan-2-yl)butane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual dioxane rings provide stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
111865-42-0 |
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Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[4-(1,3-dioxan-2-yl)butyl]-1,3-dioxane |
InChI |
InChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2 |
InChI Key |
QKYZOWIKYMGDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCCCC2OCCCO2 |
Origin of Product |
United States |
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